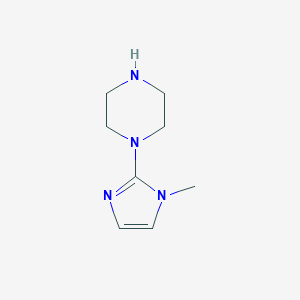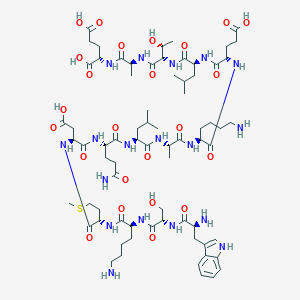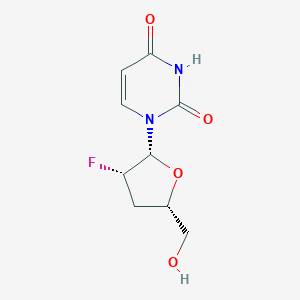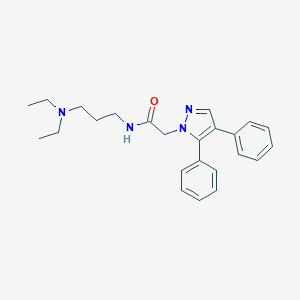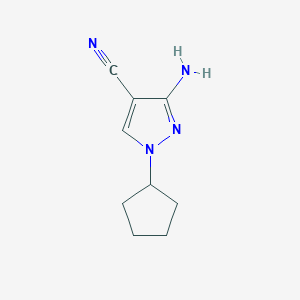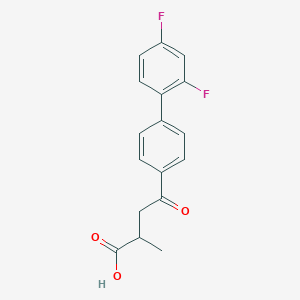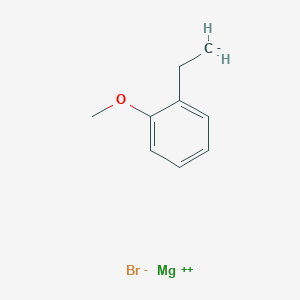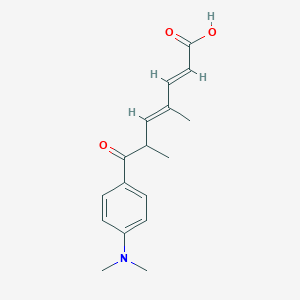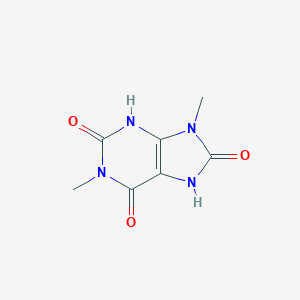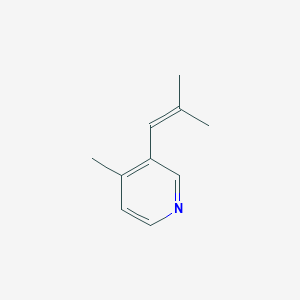
4-Methyl-3-(2-methylprop-1-en-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position and a 2-methyl-1-propenyl group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and other advanced techniques may be employed to optimize the reaction conditions and minimize by-products. The use of automated systems and real-time monitoring can further improve the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine ring can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyridine: The parent compound, which lacks the methyl and propenyl substituents.
4-Methylpyridine: A derivative with only a methyl group at the 4-position.
3-(2-Methyl-1-propenyl)pyridine: A derivative with only the propenyl group at the 3-position.
Uniqueness
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is unique due to the presence of both the methyl and propenyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
111422-56-1 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
4-methyl-3-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-7H,1-3H3 |
InChIキー |
ZFRAFGDYNFRVDY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)C=C(C)C |
正規SMILES |
CC1=C(C=NC=C1)C=C(C)C |
同義語 |
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



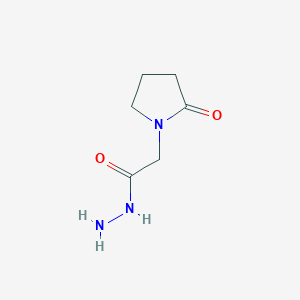
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
